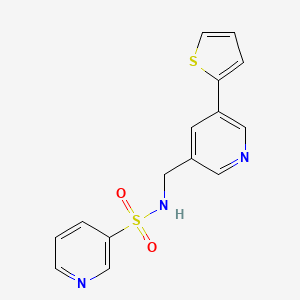

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c19-22(20,14-3-1-5-16-11-14)18-9-12-7-13(10-17-8-12)15-4-2-6-21-15/h1-8,10-11,18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJYYSVEFZOLDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Intermediate: The initial step involves the synthesis of a pyridine derivative, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

Thiophene Substitution: The pyridine intermediate is then subjected to a substitution reaction with a thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

Biological Studies: It is used in studies to understand its interaction with various biomolecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The thiophene and pyridine rings contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiazole-Based Sulfonamides ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) share the pyridine-sulfonamide backbone but replace thiophene with a thiazole ring. Key differences include:

- Solubility : Piperazine and morpholine substituents in 4d and 4e enhance solubility in polar solvents, whereas the thiophene group in the target compound may favor lipophilic environments .

Triazole-Based Sulfonamides ()

Novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides feature a triazole ring instead of thiophene. These compounds exhibit antifungal activity, attributed to the triazole’s ability to coordinate metal ions or disrupt fungal membrane synthesis. The thiophene analog’s bioactivity remains unstudied but could differ due to altered steric and electronic profiles .

Methoxypyridine Sulfonamides ()

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (4) includes a methoxy group and bromine substituent. The methoxy group increases electron density on the pyridine ring, while bromine may sterically hinder interactions. In contrast, the thiophene group in the target compound could enhance π-π stacking in protein binding pockets .

Physical and Spectral Properties

Note: Data for the target compound is unavailable but would require analogous characterization.

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 331.4 g/mol. Its structure features a pyridine ring substituted with thiophene and sulfonamide groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 331.4 g/mol |

| CAS Number | 2034411-58-8 |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Pyridine-Thiophene Intermediate : The reaction of 3-acetylpyridine with thiophene-2-carboxaldehyde under basic conditions forms an intermediate.

- Amidation : The intermediate is then reacted with sulfonamide to yield the final product.

These steps can be optimized for yield and purity using various synthetic techniques.

Antimicrobial Activity

Research indicates that compounds containing pyridine and thiophene moieties exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens:

-

Antibacterial Activity : Studies have shown that this compound demonstrates significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.

Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 0.21 μM Pseudomonas aeruginosa 0.21 μM

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various strains of fungi, particularly those belonging to the Candida genus.

The mechanism of action involves interactions with specific molecular targets within microbial cells. For instance, molecular docking studies suggest that the compound binds effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication. This binding is facilitated through multiple hydrogen bonds and hydrophobic interactions, contributing to its antibacterial efficacy.

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated several derivatives of pyridine compounds, including this compound). The results indicated that these compounds exhibited moderate to potent antimicrobial activity against various pathogens, with specific focus on their MIC values and mechanisms of action against DNA gyrase .

- In Silico Studies : Computational studies have assessed the pharmacokinetic properties of this compound, indicating favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles that support its potential as a therapeutic agent .

Q & A

Q. What are the recommended strategies for optimizing the synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Stepwise coupling reactions : Start with thiophene-2-carboxylic acid and pyridine derivatives to construct the core structure. Use coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for sulfonamide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity at 80–100°C .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use multi-technique characterization:

- NMR spectroscopy : Analyze - and -NMR to verify proton environments (e.g., pyridine ring protons at δ 8.2–8.9 ppm) and carbon backbone .

- Mass spectrometry (HRMS) : Confirm molecular ion peak [M+H]+ at m/z 362.08 (calculated for CHNOS) .

- X-ray crystallography : Resolve bond angles and dihedral angles for pyridine-thiophene interactions, if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases (e.g., EGFR or MAPK) using fluorescence-based ADP-Glo™ kits. IC values <10 µM suggest therapeutic potential .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC calculations to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s inhibitory potency?

Methodological Answer:

- Modify substituents : Replace thiophene-2-yl with thiophene-3-yl or furan to evaluate electronic effects on sulfonamide binding .

- Introduce bioisosteres : Substitute pyridine with pyrimidine to assess steric compatibility with target enzymes .

- Quantitative SAR (QSAR) : Use computational tools (e.g., Schrödinger’s Maestro) to correlate logP, polar surface area, and IC values across analogs .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization : Replicate experiments under identical conditions (pH 7.4, 37°C, 5% CO) to minimize variability .

- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show discrepancies .

- Purity reassessment : Re-analyze compound batches using HPLC (C18 column, acetonitrile/water mobile phase) to rule out degradation .

Q. What computational approaches are effective for predicting off-target interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to screen against human proteome databases (e.g., PDB) for unintended kinase or GPCR binding .

- Pharmacophore modeling : Generate 3D pharmacophores with MOE software to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) .

- ADMET prediction : Apply SwissADME to forecast blood-brain barrier permeability and CYP450 inhibition risks .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to determine optimal conditions for in vivo studies?

Methodological Answer:

- Solubility screening : Test in PBS (pH 7.4), DMSO, and PEG-400 at 25–37°C. Use dynamic light scattering (DLS) to detect aggregation .

- Prodrug strategies : If aqueous solubility <1 mg/mL, synthesize phosphate or acetate salts to improve bioavailability .

Q. Discrepancies in thermal stability: How to ensure compound integrity during storage?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (target >150°C) .

- Storage protocols : Store at -20°C under argon in amber vials to prevent photodegradation .

Comparative Analysis of Structural Analogs

| Analog | Structural Variation | Key Finding | Reference |

|---|---|---|---|

| Analog A | Thiophene-3-yl instead of thiophene-2-yl | Reduced kinase inhibition (IC >50 µM) due to altered sulfonamide orientation . | |

| Analog B | Trifluoromethyl substitution on pyridine | Enhanced metabolic stability (t = 4.2 h in human liver microsomes) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.